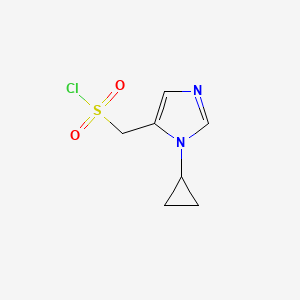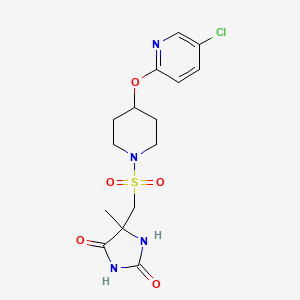
Methyl 5-(2-aminopropyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, 3-hydroxy-, methyl ester: is an organic compound with the chemical formula C10H13NO3 . It is a derivative of the amino acid phenylalanine, where the phenyl group is hydroxylated at the third position and the carboxyl group is esterified with methanol. .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3-hydroxy-, methyl ester typically involves the esterification of L-Phenylalanine, 3-hydroxy- with methanol. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of L-Phenylalanine, 3-hydroxy-, methyl ester often involves the use of phenylalanine ammonia lyase (PAL) containing yeast whole cells in an organic-aqueous biphasic system. This biotransformation method is efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: L-Phenylalanine, 3-hydroxy-, methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a building block for various chemical reactions and is essential in the study of amino acid derivatives .
Biology: In biological research, this compound is used to study the metabolism and function of amino acids. It is also used in the synthesis of proteins and enzymes, which are crucial for various biochemical processes .
Medicine: L-Phenylalanine, 3-hydroxy-, methyl ester is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target neurotransmitter pathways. It is also investigated for its potential therapeutic effects in treating conditions such as depression and obesity .
Industry: In the industrial sector, this compound is used in the production of food additives, cosmetics, and other consumer products. Its role as a precursor in the synthesis of various chemicals makes it valuable in manufacturing processes .
Mechanism of Action
L-Phenylalanine, 3-hydroxy-, methyl ester exerts its effects by interacting with specific molecular targets and pathways. It is primarily involved in the synthesis of neurotransmitters such as norepinephrine and dopamine, which play crucial roles in regulating mood, energy levels, and sleep. The compound acts as a precursor in the biosynthesis of these neurotransmitters, facilitating their production and release in the brain .
Comparison with Similar Compounds
- L-Phenylalanine methyl ester
- L-Tyrosine methyl ester
- L-DOPA methyl ester
Comparison: L-Phenylalanine, 3-hydroxy-, methyl ester is unique due to the presence of a hydroxyl group at the third position of the phenyl ring. This structural modification enhances its reactivity and allows for specific interactions with biological targets. Compared to L-Phenylalanine methyl ester, the hydroxyl group in L-Phenylalanine, 3-hydroxy-, methyl ester provides additional sites for chemical modifications and reactions, making it more versatile in synthetic and research applications .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 5-(2-aminopropyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-10(13)9(6-8)11(14)15-2/h3-4,6-7,13H,5,12H2,1-2H3 |
InChI Key |
AACZUSKJDYJEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)
![1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)

![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)


![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)
![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)




